N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide
Description
N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, a morpholine ring, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5S/c1-3-9-23(20,21)17-6-4-5-11(17)14(19)16-7-8-22-12(10-16)13(18)15-2/h11-12H,3-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBRNPQCOWXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)N2CCOC(C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an α,β-unsaturated carbonyl compound, the pyrrolidine ring can be formed via a Michael addition followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as propylsulfonyl chloride, under basic conditions.
Coupling with Morpholine: The morpholine ring is then coupled with the pyrrolidine derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
N-Methylation: The final step involves the methylation of the nitrogen atom in the morpholine ring, which can be done using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles such as amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines, depending on the specific carbonyl group reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and morpholine groups on biological activity. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide: Similar structure but with an additional pyrrolidine ring.
Uniqueness
N-methyl-4-(1-propylsulfonylpyrrolidine-2-carbonyl)morpholine-2-carboxamide is unique due to the combination of the morpholine and pyrrolidine rings, along with the sulfonyl group. This unique structure may confer specific biological activities and pharmacokinetic properties that are not present in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
